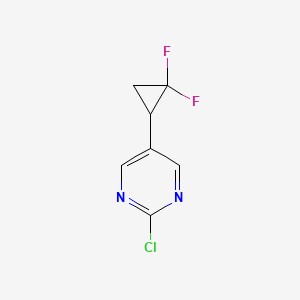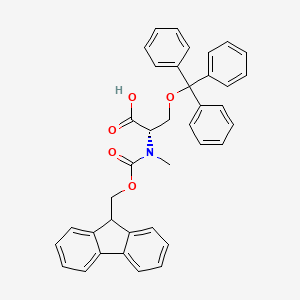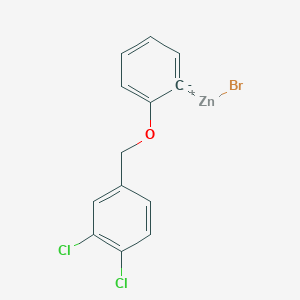
2-(3,4-DichlorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent. Organozinc reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitate its use in various reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with phenylzinc bromide. The reaction is carried out in the presence of a base, such as lithium diisopropylamide (LDA), in THF. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of organozinc reagents, including this compound, often involves continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and scalability. Continuous flow reactors enhance mass and heat transfer, leading to more efficient and consistent production of organozinc reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere, typically using argon or nitrogen.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3,4-dichlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the target molecule, forming new carbon-carbon bonds. This process is often catalyzed by transition metals, such as palladium or nickel, which help activate the zinc reagent and promote the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
Bromobenzene: An aryl bromide that can be converted to phenylzinc bromide and used in similar reactions.
Uniqueness
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .
Propiedades
Fórmula molecular |
C13H9BrCl2OZn |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QPGOVVKFPVEKNF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


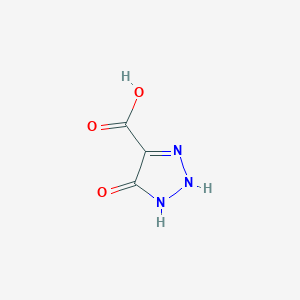
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
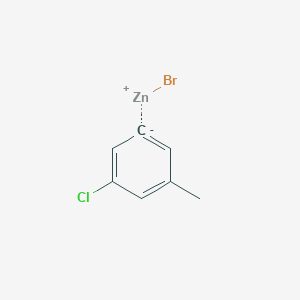
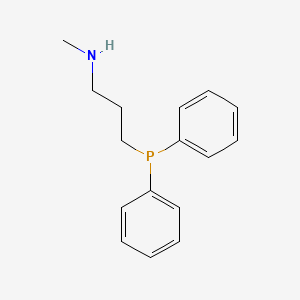

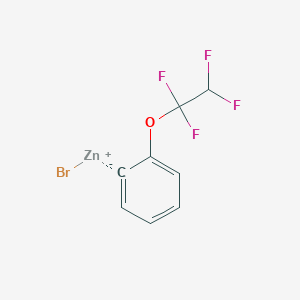
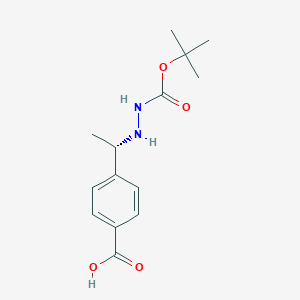

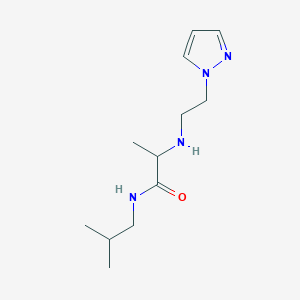
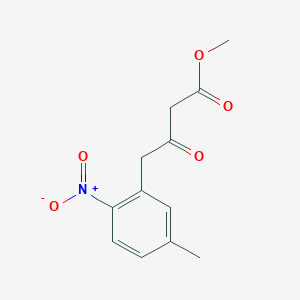
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
